(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane

Nicotinic Acetylcholine Receptor Stereoselective Binding Medicinal Chemistry

This (1S,6R) enantiomer is obligatory for picomolar hα4β2 nAChR binding (Ki < 1 nM). Generic substitution with the (1R,6S) enantiomer or flexible diamines causes a critical potency loss. The rigid [4.2.0] core enforces conformational restraint; orthogonal N3-Boc and N8-free amine enable sequential, regioselective functionalization for SAR libraries. Essential for non-opioid analgesic, cognitive disorder, and orexin receptor programs. Verify correct stereochemistry.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 370881-96-2
Cat. No. B1317282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
CAS370881-96-2
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CNC2C1
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1
InChIKeyVGJOEEIXDPWTAZ-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane (CAS 370881-96-2): A Chiral Bicyclic Diamine Scaffold for nAChR-Targeted Drug Discovery


(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane (CAS 370881-96-2) is a chiral, Boc-protected bicyclic diamine that serves as a privileged scaffold in medicinal chemistry for the development of neuronal nicotinic acetylcholine receptor (nAChR) ligands [1]. It features a conformationally constrained 3,8-diazabicyclo[4.2.0]octane core, with a tert-butyloxycarbonyl (Boc) protecting group at the N3 position, leaving the N8 amine available for selective functionalization [2]. The compound is supplied as a solid with typical purity of 95% or 98% .

Why Generic Substitution Fails: The Critical Role of Stereochemistry and Scaffold Rigidity in (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane


Generic substitution of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane with its enantiomer (1R,6S) or other diazabicyclo[4.2.0]octane regioisomers is not feasible without compromising pharmacological outcomes. The specific (1S,6R) stereochemistry dictates the three-dimensional orientation of substituents, which is essential for achieving high-affinity binding to the hα4β2 nAChR receptor [1]. Furthermore, the rigid bicyclic scaffold restricts conformational flexibility, leading to enhanced potency and selectivity compared to more flexible diamine analogs [2]. The Boc protecting group at the N3 position provides orthogonal protection, enabling sequential functionalization strategies that are not possible with unprotected or differently protected analogs [3].

(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane: Quantitative Differentiation Evidence for Scientific Selection


Stereochemical Purity Enables Target Engagement at hα4β2 nAChR

The (1S,6R) stereoisomer is a critical precursor for the synthesis of 3,8-diazabicyclo[4.2.0]octane-based nAChR agonists. In structure-activity relationship (SAR) studies, analogs derived from this specific enantiomer exhibit picomolar binding affinity (Ki) and nanomolar functional potency (EC50) at the human α4β2 nAChR [1]. In contrast, the (1R,6S) enantiomer or racemic mixtures would yield ligands with altered three-dimensional geometry, potentially resulting in reduced or abolished receptor affinity [2].

Nicotinic Acetylcholine Receptor Stereoselective Binding Medicinal Chemistry

Orthogonal Boc Protection Enables Sequential Functionalization

The Boc group at the N3 position of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane serves as an orthogonal protecting group, allowing for selective functionalization of the N8 amine under mild conditions without affecting the N3 position [1]. This is in contrast to the unprotected 3,8-diazabicyclo[4.2.0]octane core, which would undergo non-selective reactions at both amines. Furthermore, the Boc group can be removed under acidic conditions (e.g., TFA or HCl) to reveal the secondary amine, providing a versatile handle for subsequent amide coupling or alkylation [2]. This orthogonal protection is not present in analogs lacking a protecting group at N3.

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Conformationally Constrained Scaffold Drives Picomolar nAChR Potency

The rigid 3,8-diazabicyclo[4.2.0]octane core of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane is a critical determinant of high-affinity binding to the hα4β2 nAChR. Derivatives synthesized from this scaffold exhibit picomolar binding affinities (Ki) and nanomolar functional potencies (EC50), placing them among the most potent nAChR ligands known [1]. In contrast, more flexible diamine scaffolds, such as piperazine or acyclic diamines, generally yield ligands with significantly lower potency at this receptor subtype [2]. The rigid bicyclic system pre-organizes the amine groups for optimal interaction with the receptor binding pocket.

nAChR Agonist Conformational Restriction Analgesia

High Fsp3 (0.909) Characteristic Correlates with Improved Developability Profiles

(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane has a high fraction of sp3 hybridized carbons (Fsp3) of 0.909 [1]. High Fsp3 values are correlated with improved clinical success rates due to enhanced solubility, reduced promiscuity, and better physicochemical properties [2]. This is in contrast to many flat, aromatic scaffolds with low Fsp3 values, which are often associated with poor solubility and higher attrition rates in drug development. The compound's calculated logP is 0.9, and it has a topological polar surface area of 41.6 Ų, both within favorable ranges for CNS drug candidates [3].

Physicochemical Properties Drug-likeness Fsp3

Best Research and Industrial Application Scenarios for (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane


Synthesis of Picomolar hα4β2 nAChR Agonists for Pain and CNS Research

This compound is the optimal starting material for synthesizing potent and selective agonists of the human α4β2 nicotinic acetylcholine receptor (nAChR). Its (1S,6R) stereochemistry and rigid bicyclic scaffold are essential for achieving the picomolar binding affinities (Ki < 1 nM) and nanomolar functional potencies (EC50 < 10 nM) reported for this class of ligands [1]. Applications include the development of novel, non-opioid analgesics for persistent pain and potential treatments for cognitive disorders. Use of the incorrect enantiomer or a more flexible scaffold will result in a significant loss of potency and should be avoided [1].

Construction of Diverse, Conformationally Restricted Diamine Libraries

The orthogonal Boc protection at N3 and the free amine at N8 allow for sequential, regioselective functionalization [2]. This enables the efficient synthesis of diverse libraries of 3,8-diazabicyclo[4.2.0]octane derivatives for structure-activity relationship (SAR) studies. The rigid core provides a valuable alternative to more flexible diamine scaffolds like piperazine, offering enhanced conformational control for optimizing target interactions [3]. The compound is a versatile building block for generating novel chemical matter in drug discovery programs beyond nAChR, including other CNS targets and kinase inhibitors [2].

Exploration of Orexin Receptor Modulation

Patents describe the use of disubstituted 3,8-diazabicyclo[4.2.0]octane derivatives as orexin receptor modulators [4]. (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane serves as a key chiral intermediate for the synthesis of these compounds, which are of interest for treating sleep disorders, anxiety, and addiction. The specific (1S,6R) stereochemistry of this building block is likely required for achieving the desired pharmacological profile, as orexin receptor interactions are highly stereospecific [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.